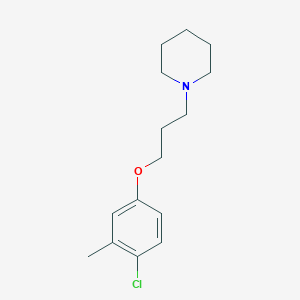
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a quinoline moiety, and a substituted ethanone group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a quinoline precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group modifications . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and copper catalysts.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
作用機序
The mechanism of action of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1-Trifluoroacetyl piperidine: Another piperidine derivative with different substituents and properties.
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boron-containing compound with distinct chemical properties.
Uniqueness
2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a piperidine ring, quinoline moiety, and substituted ethanone group. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C26H34N2O |
|---|---|
分子量 |
390.6g/mol |
IUPAC名 |
2-piperidin-1-yl-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C26H34N2O/c1-20-12-14-21(15-13-20)26(4)19-25(2,3)28(23-11-7-6-10-22(23)26)24(29)18-27-16-8-5-9-17-27/h6-7,10-15H,5,8-9,16-19H2,1-4H3 |
InChIキー |
JNRPQABIBRXNSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C |
正規SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-methyl-2-({[4-(1-methylbutyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430251.png)
![2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B430252.png)
![3-allyl-2-(propylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430253.png)
![3-benzyl-7-tert-butyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430254.png)
![2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B430256.png)
![2-(hexylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430258.png)
![ethyl [(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B430259.png)
![3,4,4-Trimethyl-1-(4-methyl-quinolin-2-yl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B430261.png)
![3-amino-2-heptyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430265.png)


![[3,4,5-TRIS(ACETYLOXY)-6-{4-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-2-YL}OXAN-2-YL]METHYL ACETATE](/img/structure/B430271.png)

![5-hexylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430275.png)
